AML Cell Proliferation: Quantified Superiority of XYD129 over Parental Inhibitor Y08207
XYD129 demonstrates a profound enhancement in anti-proliferative activity compared to its parental small-molecule inhibitor, compound 5 (Y08207). This head-to-head comparison in AML cell lines quantifies the functional advantage conferred by the PROTAC degradation mechanism over simple target inhibition [1][2].
| Evidence Dimension | Inhibition of AML cell line growth |
|---|---|
| Target Compound Data | MOLM-16 cells: IC50 = 7.4 nM (ProbeChem datasheet); MV4-11 cells: IC50 = 44 nM (0.044 μM) [1]; MV4-11 cells: IC50 = 49 nM [2]. |
| Comparator Or Baseline | Parental CBP/p300 inhibitor 5 (Y08207) in same cell lines, exact value not provided but explicitly stated as less potent. |
| Quantified Difference | Greater inhibition of growth compared to parent compound 5. |
| Conditions | AML cell lines MOLM-16 and MV4-11; standard proliferation assays. |
Why This Matters
This demonstrates that degradation is a superior mechanism to inhibition for suppressing AML cell proliferation, directly justifying the selection of XYD129 over its inhibitor counterpart for disease-relevant cellular assays.
- [1] Wu T, Hu J, Zhao X, Zhang C, Dong R, Hu Q, Xu H, Shen H, Zhang X, Zhang Y, Lin B, Wu X, Xiang Q, Xu Y. Discovery of a Promising CBP/p300 Degrader XYD129 for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2024;67(11):9194-9213. View Source
- [2] Guangzhou Institutes of Biomedicine and Health (GIBH), Chinese Academy of Sciences. XYD129: A Novel CBP/p300 PROTAC Degrader for AML Therapy. Research News, June 4, 2024. View Source
